molecular formula C23H22N2O3S B2591166 N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 325747-95-3

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2591166
CAS No.: 325747-95-3
M. Wt: 406.5
InChI Key: CRRNHRCQIVTIMC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

This compound is characterized by its systematic nomenclature that precisely describes its molecular architecture. The compound contains a benzamide core structure with a benzyl group attached to the nitrogen atom of the amide functionality, while the para position of the benzamide ring bears a sulfonyl substituent connected to a 1,2,3,4-tetrahydroquinoline system. The molecular formula can be deduced from similar compounds in the literature, with related structures such as N-(1,3-benzothiazol-5-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide having the molecular formula C₁₈H₁₈N₂O₂S.

The nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzamide portion serves as the parent structure, and substituents are named according to their attachment points and chemical nature. The tetrahydroquinoline moiety represents a partially saturated quinoline system, specifically the 1,2,3,4-tetrahydro derivative, which is connected through a sulfonyl linker to the benzamide framework. This structural arrangement places the compound within the broader category of sulfonylbenzamides, a class that has shown diverse biological activities across multiple therapeutic areas.

The systematic name reflects the compound's complexity, with each component contributing specific chemical and potentially biological properties. The benzyl group attached to the amide nitrogen provides lipophilic character and potential for aromatic interactions, while the tetrahydroquinoline sulfonyl substituent introduces both conformational flexibility through the saturated ring portion and electronic effects through the sulfonyl linkage. Similar compounds in the literature, such as N-(2,6-Dimethylphenyl)-2-fluoro-5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide, demonstrate the versatility of this structural framework for medicinal chemistry applications.

Structural Features and Functional Group Analysis

The molecular architecture of this compound encompasses several distinct functional domains that collectively define its chemical behavior and potential biological activity. The benzamide core represents a fundamental pharmacophore that has been extensively studied in medicinal chemistry, with the amide functionality providing hydrogen bonding capabilities and conformational constraints that influence molecular recognition. The benzyl substituent on the amide nitrogen introduces additional aromatic character and extends the molecular framework, potentially enhancing binding interactions with biological targets through π-π stacking or hydrophobic interactions.

The sulfonyl linker represents a critical structural element that connects the benzamide core to the tetrahydroquinoline system. Sulfonyl groups are known for their electron-withdrawing properties and their ability to participate in hydrogen bonding as acceptors. In compounds such as N-benzyl-4-sulfamoylbenzamide, the sulfonyl group has been associated with carbonic anhydrase inhibition, suggesting that this functionality may contribute to the biological activity of related compounds. The sulfonyl linkage also provides conformational flexibility while maintaining a degree of rigidity that can be important for molecular recognition processes.

Structural Component Chemical Properties Functional Significance
Benzamide Core Hydrogen bond donor/acceptor, planar geometry Primary pharmacophore, protein binding
Benzyl Substituent Aromatic, lipophilic Hydrophobic interactions, membrane permeability
Sulfonyl Linker Electron-withdrawing, polar Hydrogen bonding, conformational control
Tetrahydroquinoline Partially saturated heterocycle Conformational flexibility, nitrogen basicity

The tetrahydroquinoline moiety represents a unique structural feature that combines the aromatic character of quinoline with the conformational flexibility introduced by the saturated portion of the ring system. Compounds containing 1,2,3,4-tetrahydroquinoline structures have been reported in various therapeutic contexts, with the nitrogen atom potentially serving as a hydrogen bond acceptor or protonation site under physiological conditions. The tetrahydroquinoline system in related compounds such as those found in structure databases demonstrates the versatility of this heterocyclic framework for drug design applications.

Historical Context in Sulfonamide and Benzamide Research

The development of sulfonamide-containing compounds represents one of the most significant advances in pharmaceutical history, with roots tracing back to the early twentieth century discoveries that revolutionized antimicrobial therapy. Sulfanilamide was first synthesized in 1908, though its therapeutic potential remained unrecognized for nearly three decades. The breakthrough came in 1927 when the Bayer subsidiary of I. G. Farbenindustrie began systematic screening of dyes for antibacterial activity under the direction of Dr. Gerhard Domagh, leading to the discovery of Prontosil in 1932. This marked the beginning of the sulfonamide era in medicine, establishing the sulfonyl functional group as a privileged structure in drug design.

The historical significance of sulfonamides extends beyond their antimicrobial properties, as research revealed their utility in carbonic anhydrase inhibition and other enzymatic targets. Compounds such as N-benzyl-4-sulfamoylbenzamide have been identified as potent carbonic anhydrase inhibitors, demonstrating the continued relevance of sulfonamide chemistry in contemporary drug discovery. The evolution from simple sulfanilamide to complex sulfonylbenzamides reflects the sophistication that has developed in medicinal chemistry over the past century.

Benzamide chemistry has an equally distinguished history, with benzamide itself being first described by Friedrich Wöhler and Justus von Liebig in 1832 during their foundational studies on organic chemistry. Their work on benzamide not only contributed to the understanding of organic structure but also revealed the first example of polymorphism in molecular crystals, a phenomenon that continues to be relevant in pharmaceutical development. The recognition of benzamide as the simplest amide derivative of benzoic acid established it as a fundamental building block for more complex therapeutic agents.

Historical Milestone Year Significance Reference Compound
Sulfanilamide synthesis 1908 First sulfonamide preparation Sulfanilamide
Prontosil discovery 1932 First therapeutic sulfonamide Prontosil
Benzamide polymorphism 1832 First molecular crystal polymorphism Benzamide
Carbonic anhydrase inhibition Modern era Expanded sulfonamide applications N-benzyl-4-sulfamoylbenzamide

The convergence of sulfonamide and benzamide chemistry in compounds like this compound represents the culmination of nearly two centuries of chemical research and development. This structural combination leverages the proven therapeutic utility of both chemical classes while introducing the additional complexity of the tetrahydroquinoline system. The historical context demonstrates how fundamental discoveries in organic chemistry have evolved into sophisticated molecular designs that continue to drive pharmaceutical innovation.

Properties

IUPAC Name

N-benzyl-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(24-17-18-7-2-1-3-8-18)20-12-14-21(15-13-20)29(27,28)25-16-6-10-19-9-4-5-11-22(19)25/h1-5,7-9,11-15H,6,10,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRNHRCQIVTIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves a multi-step process. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . This core is then further functionalized through sulfonylation and benzylation reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and hydrogen-bonding interactions. Key reactions include:

Acylation and Alkylation

  • The sulfonamide nitrogen undergoes alkylation with benzyl halides under SN1 conditions, forming N-alkylated derivatives. For example, benzylation proceeds via a stable benzylic carbocation intermediate (Scheme 1) .

  • Acylation with acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) under Schotten–Baumann conditions yields N-acylated products at room temperature (94% yield) .

Reaction TypeReagent/ConditionsProductYieldSource
AlkylationBenzyl bromide, SN1N-benzyl derivatives83%
AcylationAcyl chloride, DCMN-acylsulfonamides94%

Hydrolysis

  • Acidic hydrolysis cleaves the sulfonamide bond, generating sulfonic acid and amine byproducts. This reaction is pH-dependent, with optimal cleavage observed under strongly acidic (HCl, reflux) or basic (NaOH, 100°C) conditions .

Benzamide Linkage Reactivity

The benzamide group (-CONH-) is susceptible to hydrolysis and nucleophilic attack:

Hydrolysis

  • Acidic hydrolysis yields 4-sulfamoylbenzoic acid and benzylamine, while basic conditions produce the corresponding carboxylate salt .

  • Enzymatic hydrolysis by proteases or amidases is possible but not well-documented for this specific compound.

Nucleophilic Substitution

  • The amide carbonyl reacts with Grignard reagents or organolithium compounds to form ketones after workup . For example, Friedel–Crafts acylation with aromatic hydrocarbons generates aryl-substituted derivatives (83% yield) .

Tetrahydroquinoline Heterocycle Reactivity

The tetrahydroquinoline ring undergoes electrophilic substitution and oxidation:

Electrophilic Aromatic Substitution

  • Nitration and sulfonation occur preferentially at the para position of the tetrahydroquinoline ring due to electron-donating effects from the saturated N-heterocycle .

  • Friedel–Crafts sulfonylation with tosyl chloride introduces sulfonyl groups at activated positions .

Oxidation

  • Chromium trioxide oxidizes the tetrahydroquinoline ring to quinoline derivatives, converting C-N single bonds to double bonds (e.g., forming 1,2,3,4-tetrahydroisoquinoline sulfonamides) .

Cyclization and Condensation Reactions

Intramolecular cyclizations form fused heterocycles:

Oxazole Formation

  • Reaction with ethyl chloroformate induces cyclodehydration, forming 4-isopropyl-4H-1,3-oxazol-5-one derivatives (90% yield) .

Catalytic and Mechanistic Insights

  • L-Proline Catalysis : Facilitates asymmetric cyclizations via enamine intermediates, enabling stereoselective synthesis of pyrano-chromenones .

  • Vilsmeier–Haack Formylation : Electrophilic formylation at activated positions proceeds via a Vilsmeier reagent (POCl₃/DMF), forming aldehyde derivatives .

Spectroscopic Characterization

Reaction products are confirmed via:

  • ¹H/¹³C NMR : Chemical shifts for sulfonamide protons appear at δ 7.5–8.0 ppm, while tetrahydroquinoline protons resonate at δ 1.5–3.0 ppm .

  • X-ray Crystallography : Confirms tetrahedral geometry at the sulfonyl sulfur (S1-N1 bond length: 1.636 Å) .

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide features a complex structure that contributes to its biological activity. The molecular formula is C20H22N2O2SC_{20}H_{22}N_2O_2S, and it incorporates a sulfonamide group, which is known for enhancing the pharmacological properties of compounds.

Medicinal Chemistry Applications

  • Neuroprotective Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related tetrahydroquinoline derivatives suggest they may mitigate neurotoxicity associated with dopaminergic neuron impairment, which is relevant for conditions like Parkinson's disease .
  • Antidepressant Activity : Some studies have explored the antidepressant-like effects of tetrahydroquinoline derivatives. These compounds may modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for mood disorders .
  • Anticancer Properties : Preliminary research indicates that sulfonamide-containing compounds can exhibit anticancer activity. The mechanism is thought to involve the inhibition of specific enzymes critical for tumor growth and proliferation .

Neurotoxicity Studies

A significant study examined the effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (a related compound) on dopamine levels in rodent models. The findings demonstrated that acute administration led to a marked decrease in dopamine concentrations in key brain regions associated with movement and reward pathways . This suggests that compounds like this compound could be pivotal in understanding neurodegenerative diseases.

Behavioral Studies

In behavioral assessments involving rodent models treated with 1-benzyl-1,2,3,4-tetrahydroisoquinoline, researchers noted significant changes in locomotor activity. These alterations are indicative of the compound's potential impact on dopaminergic signaling pathways . Such findings underscore the importance of further investigating this compound for its neuropharmacological applications.

Mechanism of Action

The mechanism of action of N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide, we compare it with structurally analogous compounds from recent studies. Key differences lie in core heterocycles, substituents, and bioactivity profiles.

Structural Analogues and Drug-Likeness

Compound Name/ID Core Structure Substituents/Modifications Drug-Likeness (QED*) Key Biological Activity
Target Compound Tetrahydroquinoline sulfonyl Benzyl group at benzamide 0.8–1.2 (predicted) Kv1.1–1.2 inhibition
Compound 11 () Tetrahydroisoquinoline sulfonyl Varied aromatic substituents ~0.7 Reduced ion channel selectivity
Lead Compound 4bg () Tetrahydroquinoline sulfonyl 4-Methylbenzenesulfonohydrazide N/A Fungicidal (laccase modulation)
ZINC1770517 () Tetrahydroquinoline sulfonyl 5-Methylisoxazole sulfamoyl phenyl N/A Undisclosed (structural analogue)

*Quantitative Estimate of Drug-likeness (QED): Values >0.7 suggest favorable drug-like properties .

Key Structural and Functional Differences

  • Core Heterocycle: The target compound features a tetrahydroquinoline core, while analogues like Compound 11 () and derivatives in use tetrahydroisoquinoline. The positional isomerism (quinoline vs. isoquinoline) alters electronic properties and binding affinity. For example, tetrahydroisoquinoline derivatives in showed reduced Tanimoto similarity (0.7) to the target compound, correlating with weaker Kv1.1–1.2 inhibition . In agrochemical studies (), replacing tetrahydroquinoline with tetrahydroisoquinoline in lead compound 4bg reduced fungicidal activity, highlighting the core’s role in target engagement .
  • Substituent Effects: The benzyl group in the target compound enhances lipophilicity compared to the 4-methylbenzenesulfonohydrazide in 4bg () or the isoxazole sulfamoyl group in ZINC1770517 (). These differences influence solubility and membrane permeability . Compounds with carboxyl groups near their geometric center (e.g., ’s analogues) exhibit lower QED scores (~0.7), suggesting inferior drug-likeness compared to the target compound’s predicted QED (0.8–1.2) .
  • Biological Activity: The target compound’s Kv1.1–1.2 inhibition contrasts with the fungicidal activity of tetrahydroquinoline derivatives in . This divergence underscores how minor structural changes (e.g., sulfonohydrazide vs. benzamide) redirect biological targets .

Biological Activity

N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (referred to as 1BnTIQ) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders such as Parkinson's disease (PD). This article reviews the biological activity of 1BnTIQ based on diverse research findings, including in vivo and ex vivo studies.

Chemical Structure and Properties

The compound 1BnTIQ features a complex structure that includes a benzamide moiety and a tetrahydroquinoline sulfonyl group. Its molecular formula is C20H22N2O2SC_{20}H_{22}N_2O_2S with a molecular weight of approximately 366.46 g/mol.

Research indicates that 1BnTIQ may exert its effects through the inhibition of dopamine transporters (DAT) and catechol-O-methyltransferase (COMT), which are crucial in dopamine metabolism. These mechanisms are particularly relevant in the context of PD, where dopamine levels are critically low.

Dopamine Release and Caspase-3 Activity

In a study assessing the effects of 1BnTIQ on dopamine release in rats, it was found that:

  • Single Dose Administration : A single dose of 1BnTIQ significantly intensified the elevation of dopamine release induced by L-DOPA administration by approximately 1300% (P < 0.01).
  • Multiple Dose Administration : Chronic administration (25 or 50 mg/kg i.p. for 14 days) resulted in enhanced basal dopamine levels but diminished the effects of L-DOPA injections by about 200% (P < 0.01) .

Additionally, chronic administration of 1BnTIQ completely blocked the L-DOPA-induced increase in caspase-3 activity in the hippocampus, suggesting neuroprotective properties.

Biological Activity Summary Table

Parameter Effect Measurement
Dopamine Release Increased by ~1300% with single doseIn vivo study
Basal Dopamine Levels Enhanced with multiple dosesIn vivo study
Caspase-3 Activity Blocked increase from L-DOPAEx vivo study

Case Studies and Research Findings

  • Parkinson’s Disease Context : The studies indicate that elevated endogenous levels of 1BnTIQ may pose risks for PD patients undergoing L-DOPA therapy due to its interference with dopamine metabolism .
  • Neuroprotective Effects : The ability of 1BnTIQ to block caspase-3 activity suggests potential neuroprotective effects that could be beneficial in neurodegenerative diseases .

Q & A

What are the common synthetic routes for preparing N-benzyl-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide derivatives?

The synthesis typically involves sulfonylation of the tetrahydroquinoline core followed by benzamide coupling. For example, sulfonylation can be achieved by reacting 1,2,3,4-tetrahydroquinoline with sulfonyl chlorides (e.g., benzylsulfonyl chloride) in dichloromethane using triethylamine as a base to yield the sulfonamide intermediate . Subsequent benzamide formation may employ coupling reagents or nucleophilic substitution under anhydrous conditions. Alternative methods include ionic liquid-catalyzed cyclization (e.g., using [NMPH]H₂PO₄) for greener synthesis .

How can researchers optimize reaction conditions to improve yields in the sulfonylation step?

Key parameters include:

  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions .
  • Solvent polarity : Polar solvents like o-dichlorobenzene reduce reaction time (from 7 to 3 hours) in cyclization steps .
  • Catalyst reuse : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) retain >80% activity after 5 cycles, improving cost efficiency .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to tetrahydroquinoline ensures complete conversion .

What spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves bond angles (e.g., N–S–O geometry) and confirms half-chair conformations of the tetrahydroquinoline ring .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., benzyl group shifts at δ 4.5–5.0 ppm) .
  • IR spectroscopy : Sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups .

What strategies resolve cis-trans isomerism in tetrahydroquinoline derivatives?

  • Chiral chromatography : Separates diastereomers using (+)-tartaric acid or quinuclidinol-based chiral stationary phases .
  • Enzymatic resolution : Lipases or acyltransferases (e.g., from Mycobacterium smegmatis) achieve >99% enantiomeric excess in alcohol derivatives .
  • Stereoselective catalysts : Fe-based single-atom catalysts (Fe-ISAS/CN) enable 100% selectivity in dehydrogenation reactions .

What pharmacological activities are reported for tetrahydroquinoline sulfonamide derivatives?

  • Antimalarial activity : Derivatives inhibit Plasmodium growth via heme polymerization disruption .
  • Antipsychotic effects : Structural analogs modulate dopamine D₂/D₃ receptors .
  • Kinase inhibition : N-substituted benzamides act as Bruton’s tyrosine kinase (BTK) inhibitors .

How do catalytic systems enhance dehydrogenation reactions in tetrahydroquinoline derivatives?

Fe-based single-atom catalysts (Fe-ISAS/CN) achieve 100% conversion and selectivity in dehydrogenating 1,2,3,4-tetrahydroquinoline to quinoline via radical pathways. The carbon-nitrogen matrix stabilizes Fe atoms, enabling 82% yield retention after 5 cycles .

What challenges arise in synthesizing bifunctional tetrahydroquinoline derivatives?

  • Regioselectivity : Competing intramolecular cyclization pathways (e.g., C- vs. N-attack) require careful solvent tuning (e.g., 1-hexanol vs. o-dichlorobenzene) .
  • Low yields : Direct methods yield <10%, while stepwise approaches (e.g., epichlorohydrin intermediates) improve yields to 45% .

What novel methodologies enable synthesis of disubstituted tetrahydroquinoline derivatives?

Thiocyanation-cyclization in hexafluoroisopropanol (HFIP) with ZnCl₂ produces 3,4-disubstituted thiocyanates via radical intermediates. This method achieves >85% yield and high regioselectivity .

How can reproducibility be ensured in sulfonamide synthesis?

  • Standardized workup : Washing with 5% Na₂CO₃ removes unreacted sulfonyl chlorides .
  • Purification : Recrystallization from ethyl acetate/hexane (1:2) yields high-purity crystals .
  • Analytical validation : TLC and elemental analysis confirm intermediate purity .

What computational approaches predict the bioactivity of tetrahydroquinoline derivatives?

Machine learning models classify non-covalent BTK inhibitors using scaffold-based descriptors (e.g., 4-cyclobutyl-N-aryl benzamide). These models prioritize substituents like 1,2,3,4-tetrahydroquinoline-2,4-dione for enhanced binding .

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